molecular formula C11H17N3O3 B6628321 (2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid

(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid

Cat. No. B6628321
M. Wt: 239.27 g/mol
InChI Key: GPXXMHQWTCRDPI-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid is a chemical compound that is commonly known as MP-10. It is a synthetic amino acid derivative that has been extensively used in scientific research due to its unique properties. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. MP-10 has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and physiological effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. MP-10 has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its unique properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using MP-10 is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on MP-10. One potential area of research is the development of new synthetic derivatives of MP-10 with improved therapeutic properties. Another potential area of research is the use of MP-10 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of MP-10 involves the condensation of 1-methylpyrazole-3-carboxylic acid with N-Boc-3-methyl-L-valine, followed by the removal of the Boc group with TFA. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. MP-10 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-7(2)9(11(16)17)12-10(15)8-5-6-14(3)13-8/h5-7,9H,4H2,1-3H3,(H,12,15)(H,16,17)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXMHQWTCRDPI-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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